molecular formula C7H4N2O2S B14649142 2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione CAS No. 50596-70-8

2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione

Cat. No.: B14649142
CAS No.: 50596-70-8
M. Wt: 180.19 g/mol
InChI Key: LWYKSVOQAGEKEH-UHFFFAOYSA-N
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Description

2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of a broader class of thiazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with carbon disulfide and chloroacetic acid under basic conditions to form the thiazine ring . Another approach includes the use of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, acyl, or sulfonyl groups.

Mechanism of Action

The mechanism of action of 2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an antagonist . The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This structural arrangement contributes to its diverse reactivity and broad range of applications in scientific research.

Properties

CAS No.

50596-70-8

Molecular Formula

C7H4N2O2S

Molecular Weight

180.19 g/mol

IUPAC Name

pyrido[3,2-e][1,3]thiazine-2,4-dione

InChI

InChI=1S/C7H4N2O2S/c10-5-4-2-1-3-8-6(4)12-7(11)9-5/h1-3H,(H,9,10,11)

InChI Key

LWYKSVOQAGEKEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)SC(=O)NC2=O

Origin of Product

United States

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